molecular formula C14H21ClN4O2 B7899021 [1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7899021
M. Wt: 312.79 g/mol
InChI Key: KFWCEWHUBHBBDU-UHFFFAOYSA-N
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Description

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a piperidine ring substituted with a chloropyrimidine moiety and a carbamate ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chloropyrimidine Moiety: This step involves the substitution of a hydrogen atom on the piperidine ring with a chloropyrimidine group, often using chloropyrimidine derivatives and suitable catalysts.

    Carbamate Ester Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester: has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester: can be compared with similar compounds such as:

    [1-(5-Bromo-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester: Similar structure but with a bromine atom instead of chlorine.

    [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester: Contains a fluorine atom, which may alter its reactivity and biological activity.

    [1-(5-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester: Features a methyl group, potentially affecting its steric and electronic properties.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

tert-butyl N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)18-11-5-4-6-19(9-11)12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWCEWHUBHBBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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